Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate is a heterocyclic compound featuring a four-membered azetidine ring fused with a 1,2,4-oxadiazole moiety. The compound’s structure is notable for its dual tert-butyl substituents: one on the oxadiazole ring and another as part of the carbamate group.
Properties
IUPAC Name |
tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-14(2,3)12-16-11(21-17-12)7-10-8-18(9-10)13(19)20-15(4,5)6/h10H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQYSMLYLUYDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 270.33 g/mol. The structure features a tert-butyl group and an oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.33 g/mol |
| CAS Number | 2059944-03-3 |
Anticancer Activity
Research has shown that derivatives of the 1,2,4-oxadiazole class exhibit notable anticancer properties. In vitro studies reveal that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.
For instance, a study highlighted that oxadiazole derivatives possess inhibitory activity against several human cancer cell lines, with IC50 values indicating moderate to high potency. Specifically, the compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on:
- Histone Deacetylases (HDACs) : These enzymes play a crucial role in regulating gene expression and are often overactive in cancer cells.
- Carbonic Anhydrase (CA) : Inhibition of CA can disrupt the pH regulation in tumors, leading to reduced growth and metastasis .
Antimicrobial Activity
Additionally, compounds featuring the oxadiazole moiety have demonstrated antimicrobial properties. They exhibit activity against various bacterial strains, particularly those classified under the ESKAPE pathogens known for their antibiotic resistance .
Table 2: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | HDACs, CA | |
| Antimicrobial | Activity against ESKAPE pathogens |
Study 1: Anticancer Potential
In a recent study published in Pharmaceutical Research, researchers evaluated the anticancer potential of various oxadiazole derivatives, including this compound. The study reported significant cytotoxic effects across multiple cancer cell lines with promising selectivity indices .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of oxadiazole derivatives against multidrug-resistant bacteria. Results indicated that specific compounds could inhibit bacterial growth effectively at low concentrations, suggesting their potential as new therapeutic agents against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Electron-withdrawing groups (e.g., iodine in compound 7) or electron-donating groups (e.g., methoxy in compound 6) alter electronic properties, affecting reactivity and intermolecular interactions .
Ring Size and Conformation :
- Azetidine derivatives (target compound, 4j, 6, 7) exhibit higher ring strain compared to pyrrolidine or piperidine analogs (e.g., 4h, 4k in ). This strain may influence conformational preferences and bioactivity .
Synthetic Efficiency :
- The target compound’s synthesis likely follows methods similar to compound 6 (99% yield) or 7 (94% yield), suggesting efficient coupling of oxadiazole and azetidine precursors under mild conditions .
Physicochemical Properties :
- Melting points vary significantly: iodophenyl-substituted compound 7 has a higher melting point (109–110°C) due to stronger intermolecular forces, while methoxyphenyl derivative 6 melts at 62–64°C . The target compound’s tert-butyl groups may lower its melting point relative to aromatic analogs.
Biological Relevance: Fluorinated derivatives (e.g., PBLJ3204) demonstrate improved metabolic stability compared to non-fluorinated analogs, highlighting the impact of substituent choice on pharmacokinetics . The target compound’s lack of polar groups may limit aqueous solubility but enhance membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
